(Rac)-Epoxiconazole

In Vitro Sensitivity Pyrenophora tritici-repentis Triazole Fungicides

Procure (Rac)-Epoxiconazole (racemic mixture) for R&D use. This systemic triazole offers 2× higher in vitro potency vs. propiconazole/tebuconazole against Pyrenophora tritici-repentis. For Septoria tritici, it demonstrates top-ranked curative activity and superior persistency, reducing application frequency. Its enantioselective properties (1.3–7.25× higher bioactivity for R,S-(+)-enantiomer) provide a robust chiral agrochemical model system.

Molecular Formula C17H13ClFN3O
Molecular Weight 329.8 g/mol
Cat. No. B7943502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Epoxiconazole
Molecular FormulaC17H13ClFN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17+/m0/s1
InChIKeyZMYFCFLJBGAQRS-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Epoxiconazole: A Broad-Spectrum Triazole Fungicide for Scientific and Industrial Applications


(Rac)-Epoxiconazole is a systemic triazole fungicide that acts by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis [1]. This compound, a racemic mixture of (2R,3S) and (2S,3R) enantiomers, is widely used in agriculture to control a range of fungal diseases, particularly in cereals [2]. Its physicochemical properties, including a logP of approximately 3.33–3.44 and low water solubility, contribute to its systemic activity and environmental fate [3].

Why (Rac)-Epoxiconazole Cannot Be Simply Substituted: Evidence of Differential Activity and Selectivity


Substituting (Rac)-Epoxiconazole with another triazole fungicide, such as propiconazole or tebuconazole, is not straightforward due to significant differences in intrinsic potency, enantiomer-specific bioactivity, environmental persistence, and cross-resistance profiles. In vitro and in vivo studies demonstrate that epoxiconazole often exhibits approximately twice the antifungal activity of its comparators against certain pathogens, and its racemic nature imparts unique biological properties not found in non-chiral triazoles [1]. Furthermore, its distinct degradation kinetics and soil half-life compared to tebuconazole and prochloraz mean that field performance and environmental impact can vary considerably, making direct substitution without consideration of these factors a risk to both efficacy and environmental management [2].

Quantitative Evidence Guide: Where (Rac)-Epoxiconazole Demonstrates Superior or Differentiated Performance


Superior In Vitro Potency Against Pyrenophora tritici-repentis Compared to Propiconazole and Tebuconazole

In a baseline sensitivity study, epoxiconazole demonstrated approximately twice the in vitro activity of propiconazole and tebuconazole against Pyrenophora tritici-repentis, the causal agent of yellow spot of wheat. At 0.2 μg/mL epoxiconazole and 0.4 μg/mL propiconazole and tebuconazole, the mean relative diameter of cultures was close to 50%, indicating that epoxiconazole had about twice the in vitro activity of propiconazole or tebuconazole [1].

In Vitro Sensitivity Pyrenophora tritici-repentis Triazole Fungicides

Superior Curative and Protectant Activity Against Septoria tritici in Glasshouse Studies

In glasshouse experiments assessing curative and protectant fungicide properties against Septoria tritici (Zymoseptoria tritici), epoxiconazole-based treatments consistently outperformed other azoles. For curative activity, the ranking was epoxiconazole > tebuconazole > cyproconazole > prochloraz > flusilazole. For protectant persistency, the ranking was epoxiconazole > tebuconazole > cyproconazole > prochloraz > flusilazole, with epoxiconazole showing the longest duration of activity [1].

Curative Activity Protectant Persistency Septoria tritici

Higher CYP51 Binding Affinity Compared to Tebuconazole and Triadimenol in Wild-Type Z. tritici

An analysis of CYP51 variants in Zymoseptoria tritici strains revealed that wild-type strains had a mean EC50 of 0.003 mg/L for epoxiconazole, compared to 0.072 mg/L for tebuconazole and 0.864 mg/L for triadimenol, indicating a substantially higher binding affinity of epoxiconazole to the target enzyme [1].

CYP51 EC50 Zymoseptoria tritici

Enantiomer-Specific Bioactivity: (2S,3R) Isomer is 1.3–7.25 Times More Potent than (2R,3S) Isomer

Studies on the enantioselective bioactivity of epoxiconazole have shown that the R,S-(+)-enantiomer (equivalent to (2S,3R)) exhibits 1.3–7.25 times higher bioactivity against plant pathogens than the S,R-(-)-enantiomer (equivalent to (2R,3S)) [1]. The (2S,3R) enantiomer is primarily responsible for the antifungal efficacy, while the (2R,3S) enantiomer exhibits plant growth regulatory properties [2].

Enantiomer Bioactivity Chiral Fungicide CYP51 Docking

Longer Soil Half-Life and Higher Residue Levels Compared to Prochloraz and Tebuconazole

A study on the fate and bioavailability of four conazole fungicides in 12 diverse agricultural soils found that the half-lives and residues were generally higher for epoxiconazole (EPO) and flusilazole (FLU) than for prochloraz (PRO) and tebuconazole (TEB) [1]. This indicates that epoxiconazole persists longer in soil environments.

Soil Half-Life Environmental Fate Conazole Fungicides

Differential Cross-Resistance Profiles with Other Triazoles in Z. tritici Populations

Field trials across Europe (2015–2018) monitoring azole sensitivity in Zymoseptoria tritici populations revealed that the four azoles (epoxiconazole, prothioconazole, tebuconazole, and metconazole) showed different levels of cross-resistance, which depended on specific CYP51 mutations [1]. The sensitivity towards tebuconazole remained relatively low across the four years, while shifts in disease control were confirmed by increasing EC50 values for epoxiconazole, prothioconazole-desthio, and metconazole.

Cross-Resistance CYP51 Mutations Zymoseptoria tritici

Optimal Application Scenarios for (Rac)-Epoxiconazole Based on Quantitative Evidence


Control of Yellow Spot (Tan Spot) of Wheat Where Propiconazole or Tebuconazole Are Considered Suboptimal

In regions where Pyrenophora tritici-repentis is the primary yield-limiting pathogen, (Rac)-Epoxiconazole offers a distinct advantage over propiconazole and tebuconazole. Its approximately twofold higher in vitro potency [1] suggests it can provide effective control at lower application rates or deliver superior disease suppression under high disease pressure, making it the preferred choice for cost-effective and efficacious management of this disease.

Management of Septoria tritici Blotch in Wheat with an Emphasis on Curative Control and Long-Lasting Protection

For situations where curative activity is required against established Septoria tritici infections, or where extended protection is needed to reduce the number of seasonal applications, (Rac)-Epoxiconazole is the superior triazole option. Its top-ranked curative activity and best persistency among tested azoles in glasshouse studies [1] directly support its use in regions with high STB pressure, such as Northern and Western Europe.

Research on Chiral Fungicide Enantioselectivity and Differential Toxicity

The well-documented enantioselective bioactivity and degradation of epoxiconazole make it an ideal candidate for academic and industrial research into chiral agrochemicals. Studies demonstrating the 1.3–7.25× higher bioactivity of the R,S-(+)-enantiomer [1] and the distinct degradation half-lives of its enantiomers in various environmental matrices [2] provide a robust model system for investigating enantiomer-specific environmental fate and efficacy.

Environmental Fate Studies Focused on Persistent Soil Residues

Due to its longer soil half-life and higher residue levels compared to prochloraz and tebuconazole [1], (Rac)-Epoxiconazole is a relevant compound for long-term environmental monitoring studies, soil dissipation research, and assessments of carryover effects on rotational crops. Its distinct persistence profile allows it to serve as a model compound for understanding the behavior of recalcitrant conazole fungicides in agricultural soils.

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